molecular formula C10H14N2O2 B7801483 1,3-Bis(isocyanatomethyl)cyclohexane CAS No. 75138-76-0

1,3-Bis(isocyanatomethyl)cyclohexane

Cat. No.: B7801483
CAS No.: 75138-76-0
M. Wt: 194.23 g/mol
InChI Key: XSCLFFBWRKTMTE-UHFFFAOYSA-N
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Description

1,3-Bis(isocyanatomethyl)cyclohexane (CAS 38661-72-2), also known as hydrogenated m-Xylylene Diisocyanate (H6XDI), is a high-purity, aliphatic cyclohexane-based diisocyanate supplied as a mixture of cis and trans isomers . This compound serves as a critical building block and crosslinking agent in advanced polymer research, particularly in the synthesis of polyurethanes . It reacts with compounds containing active hydrogen atoms, such as polyols and polythiols, to form polyurethane and polyurethane-urea networks, contributing to materials with enhanced mechanical strength, flexibility, and durability . A significant application is in the development of high-performance optical resins and lenses. When polymerized with polythiol compounds, it produces polyurethane resins with a high refractive index, excellent impact resistance, dyeability, and processability, allowing for the production of thinner and lighter optical lenses . Recent patent research highlights that compositions with controlled levels of isomers and impurities, such as 1,4-diisocyanatomethylcyclohexane, are crucial for producing optical resins free from white turbidity and optical distortion . In material science, it is valued for designing dynamic covalent adaptable networks (CANs). Its structure influences the steric restructuring of Hindered Urea Bonds (HUBs), enabling self-healing, recyclable polymers, and dismantlable adhesives . Studies show that polymers crosslinked with this diisocyanate exhibit excellent thermodynamic and self-healing properties . It is also used in the formulation of coatings and elastomers . The product is characterized by a high purity of >99.0% (GC) and a molecular weight of 194.23 g/mol . It is a colorless to almost colorless clear liquid with a specific gravity of 1.10-1.14 g/cm³ and a flash point of 159 °C . It is moisture sensitive and typically stored refrigerated (0-10°C) under an inert gas . This chemical is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human use. Researchers should handle it with extreme care, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(isocyanatomethyl)cyclohexane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCLFFBWRKTMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Record name 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE
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DSSTOX Substance ID

DTXSID6044933
Record name 1,3-Bis(isocyanatomethyl)cyclohexane
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Molecular Weight

194.23 g/mol
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CAS No.

38661-72-2, 75138-76-0
Record name 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE
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Record name 1,3-Bis(isocyanatomethyl)cyclohexane
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Record name 1,3-Bis(isocyanatomethyl)cyclohexane
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Record name Isocyanic acid, cyclohexane-1,3-diyldimethylenedi-
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Record name Cyclohexane, 1,3-bis(isocyanatomethyl)-
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Record name 1,3-Bis(isocyanatomethyl)cyclohexane
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Record name 1,3-bis(isocyanatomethyl)cyclohexane
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Preparation Methods

Phosgenation of 1,3-Cyclohexyldimethylamine

The primary industrial method for synthesizing 1,3-HXDI involves phosgenation of 1,3-cyclohexyldimethylamine (1,3-DMCHA). This process occurs in three stages:

Salt-Forming Process

1,3-DMCHA is first converted to its hydrochloride salt by reaction with hydrogen chloride:

1,3-DMCHA+2HCl1,3-DMCHA\cdotp2HCl\text{1,3-DMCHA} + 2\text{HCl} \rightarrow \text{1,3-DMCHA·2HCl}

This step ensures amine activation for subsequent phosgenation.

Isocyanate-Forming Process

The hydrochloride salt reacts with excess phosgene (COCl₂) under controlled conditions:

1,3-DMCHA\cdotp2HCl+2COCl21,3-HXDI+4HCl+byproducts\text{1,3-DMCHA·2HCl} + 2\text{COCl}_2 \rightarrow \text{1,3-HXDI} + 4\text{HCl} + \text{byproducts}

Key parameters include:

  • Temperature : 200–600°C (prevents decomposition of intermediates).

  • Phosgene ratio : 150–350% stoichiometric excess to ensure complete conversion.

  • Reactor design : Tubular reactors with turbulent flow (Reynolds number >2500) minimize side reactions.

Byproduct Formation

The reaction produces 1-isocyanatomethyl-3-methylcyclohexane (up to 600 ppm) and 1,4-bis(isocyanatomethyl)cyclohexane (≤0.5 wt%) as impurities, necessitating rigorous purification.

Isomer Control via Catalytic Hydrogenation

The cis/trans isomer ratio of 1,3-HXDI is controlled during the synthesis of 1,3-DMCHA. Using a ruthenium/alumina catalyst under hydrogen pressure (4–6 MPa) at 200–220°C, the trans-isomer content is adjusted to 65–95 wt%, while cis-isomer remains 5–35 wt%.

Table 1: Isomer Distribution in 1,3-HXDI

Isomer TypeWeight PercentageCatalytic Conditions
trans-1,3-HXDI65–95%Ru/Al₂O₃, 4–6 MPa H₂, 200–220°C
cis-1,3-HXDI5–35%
1,4-HXDI≤0.5%Rectification control

Purification and Rectification Strategies

Distillative Purification

Crude 1,3-HXDI undergoes fractional distillation under vacuum to remove impurities. Key steps include:

  • Solvent selection : Chlorobenzene or o-dichlorobenzene (inert, high-boiling).

  • Temperature gradient : 40–130°C over 15 hours to prevent thermal degradation.

  • Byproduct management : 1-isocyanatomethyl-3-methylcyclohexane is reduced to <600 ppm via optimized reflux ratios.

Table 2: Rectification Parameters

ParameterOptimal RangeImpact on Purity
Temperature40–130°CMinimizes thermal decomposition
Pressure10–50 mmHgEnhances volatility separation
Reflux ratio5:1–10:1Reduces 1-isocyanatomethyl-3-methylcyclohexane

Industrial-Scale Production Workflow

Figure 1: Synthesis Process Flow

  • Salt formation : Batch reactor (HCl gas introduction).

  • Phosgenation : Continuous tubular reactor (high turbulence).

  • Distillation : Multi-stage vacuum columns.

  • Quality control : GC-MS analysis for isomer ratios and impurity levels.

Challenges and Innovations

Impurity Mitigation

  • 1,4-HXDI control : Maintaining ≤0.5 wt% requires precise feedstock purity (1,3-DMCHA >99%).

  • Moisture sensitivity : Reactors are pre-dried to <10 ppm H₂O to prevent urea formation.

Catalytic Advancements

  • Ruthenium catalysts : Improved isomer selectivity (trans:cis up to 95:5) vs. traditional nickel catalysts (70:30) .

Scientific Research Applications

Polyurethane Elastomers

BICMCH is primarily utilized in the production of polyurethane elastomers. These materials are known for their excellent mechanical properties and thermal stability, making them suitable for a variety of applications.

Performance Characteristics

  • BICMCH-based elastomers exhibit superior resistance to hydrolysis and thermal degradation compared to traditional aromatic isocyanate-based elastomers .
  • They maintain mechanical integrity over a wider temperature range, which is crucial for applications requiring durability under varying environmental conditions .

Case Study: Mechanical Properties

A study comparing BICMCH-based elastomers with those made from conventional isocyanates demonstrated that BICMCH elastomers had higher tensile strength and elongation at break, indicating better performance in demanding applications .

Coatings and Adhesives

BICMCH is also employed in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance.

Advantages

  • The use of BICMCH in coatings results in films that are more resistant to solvents and UV light, thereby extending the lifespan of coated surfaces .
  • Its application in adhesives improves bond strength, making it suitable for industrial applications where durability is essential.

Specialty Applications

Beyond conventional uses, BICMCH finds application in specialized fields such as:

  • Biomedical Devices: Its biocompatibility makes it suitable for use in medical devices where material safety is paramount.
  • Textiles: Enhancements in textile coatings lead to improved water repellency and stain resistance.

Comparative Data Table

Application TypeKey BenefitsPerformance Metrics
Polyurethane ElastomersSuperior mechanical propertiesHigher tensile strength and elongation
CoatingsEnhanced chemical resistanceImproved solvent resistance
AdhesivesIncreased bond strengthStronger adhesion under stress
Biomedical DevicesBiocompatibilitySafe for prolonged contact with skin
TextilesWater repellencyBetter stain resistance

Mechanism of Action

The mechanism of action of 1,3-Bis(isocyanatomethyl)cyclohexane involves the reactivity of its isocyanate groups. These groups can react with compounds containing active hydrogen atoms to form stable products such as urethanes and ureas. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate groups and the active hydrogen atoms .

Comparison with Similar Compounds

Key Properties:

  • Density : 1.14 g/cm³
  • Boiling Point : 294.4°C at 760 mmHg
  • Flash Point : 119.5°C
  • Storage : Requires storage at 2–8°C under argon .

Comparison with Similar Compounds

1,4-Bis(isocyanatomethyl)cyclohexane (CAS 10347-54-3)

  • Structure : Positional isomer with isocyanate groups at the 1,4 positions of the cyclohexane ring.
  • Applications : Used in high-refractive-index polyurethanes for optical materials .
  • Isomer Influence : The ratio of trans-isomer (≥70 mol%) impacts thermal stability and mechanical properties .
  • Safety : Classified as a diisocyanate under EPCRA Section 313, sharing similar hazards to its 1,3-isomer .

Hexamethylene Diisocyanate (HDI, CAS 822-06-0)

  • Structure : Linear aliphatic diisocyanate (C₆H₈N₂O₂ ).
  • Applications : Preferred in light-stable automotive coatings due to flexibility and weatherability .
  • Safety : Shares the UN 2206 classification but lacks specific storage data in provided evidence .

Isophorone Diisocyanate (IPDI, CAS 4098-71-9)

  • Structure : Cycloaliphatic with a trimethylcyclohexane backbone.
  • Applications : Used in UV-resistant coatings and elastomers, offering superior hydrolytic stability compared to linear aliphatic diisocyanates .
  • Reactivity : Slower reaction kinetics due to steric hindrance, enabling controlled polymerization .

1,4-Cyclohexane Diisocyanate (CAS 2556-36-7)

  • Structure : Cyclohexane ring with isocyanate groups at 1,4 positions.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Applications Key Safety Information
1,3-Bis(isocyanatomethyl)cyclohexane 38661-72-2 C₁₀H₁₄N₂O₂ 194.23 1.14 294.4 Elastomers, adhesives H302, H312; UN 2206
1,4-Bis(isocyanatomethyl)cyclohexane 10347-54-3 - - - - High-refractive polymers EPCRA 313 listed
Hexamethylene Diisocyanate (HDI) 822-06-0 C₆H₈N₂O₂ 168.19* - - Automotive coatings UN 2206
Isophorone Diisocyanate (IPDI) 4098-71-9 C₁₂H₁₈N₂O₂ 222.28* - - UV-stable coatings -

*Molecular weights calculated from formula.

Key Findings

  • Structural Influence : The position of isocyanate groups (1,3 vs. 1,4) and isomer ratios (cis vs. trans) significantly affect polymer properties like thermal stability and refractive index .
  • Reactivity : Cycloaliphatic diisocyanates (e.g., 1,3-Bis...cyclohexane, IPDI) offer slower reactivity than aliphatic HDI, enabling tailored curing processes .
  • Safety : All diisocyanates require stringent handling due to toxicity risks, with 1,3-Bis...cyclohexane necessitating strict temperature-controlled storage .

Biological Activity

1,3-Bis(isocyanatomethyl)cyclohexane (BIC) is a chemical compound known for its significant biological activity, particularly its toxicity and potential to induce respiratory conditions. This article aims to provide a detailed overview of its biological activity, including case studies and research findings.

  • Molecular Formula : C₈H₁₄N₂O₂
  • CAS Number : 38661-72-2
  • Appearance : Colorless to nearly colorless liquid
  • Density : Approximately 1.101 g/mL at 25 °C

BIC is classified as an isocyanate, which are compounds that contain the isocyanate functional group (-N=C=O). This classification is crucial as it underpins the compound's reactivity and associated biological effects.

Toxicological Profile

The biological activity of BIC is predominantly linked to its toxicological effects:

  • Toxicity : Classified as harmful if swallowed, it can cause severe skin burns and respiratory issues upon inhalation. Allergic reactions may occur with skin contact or inhalation.
  • Environmental Impact : BIC poses a risk to aquatic life due to its toxicity, raising concerns regarding environmental safety.

Occupational Exposure and Health Effects

A significant study reported an outbreak of work-related asthma among workers exposed to BIC in an automobile parts manufacturing plant. The findings included:

  • Symptoms : Dyspnea (65%), cough (61%), chest tightness (57%), and wheezing (30%) were commonly reported among affected workers .
  • Prevalence of Respiratory Conditions :
    • 38% of subjects exhibited airway hyperresponsiveness.
    • 27% experienced hypersensitivity pneumonitis-like reactions .

Another case highlighted a patient who developed acute respiratory distress after exposure to fumes containing BIC. Symptoms included fever, cough, and expectorations, leading to a diagnosis of hypersensitivity pneumonitis .

Mechanistic Studies

Research has indicated that BIC reacts vigorously with various nucleophiles, including amines and alcohols. This reactivity can lead to hazardous situations if not managed properly. The compound's ability to induce asthma and other respiratory conditions has been documented in multiple studies .

Summary of Biological Activities

Biological ActivityDescription
Toxicity Harmful if swallowed; severe skin burns; respiratory issues upon inhalation
Allergic Reactions Possible upon skin contact or inhalation
Environmental Hazard Toxic to aquatic life
Respiratory Conditions Associated with asthma and hypersensitivity pneumonitis-like reactions in occupational settings

Q & A

Q. What are the recommended synthetic routes for 1,3-bis(isocyanatomethyl)cyclohexane, and how do reaction conditions influence isomer distribution?

The compound is synthesized via phosgenation of 1,3-bis(aminomethyl)cyclohexane, yielding a mixture of cis- and trans-isomers . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., tertiary amines) significantly affect isomer ratios. For example, polar aprotic solvents favor trans-isomer formation due to steric stabilization . Characterization via GC-MS or HPLC is critical to quantify isomer distribution .

Q. How can researchers validate the purity and structural integrity of this compound?

Key methods include:

  • FT-IR : Confirm N=C=O stretching vibrations at ~2270 cm⁻¹ .
  • NMR : Distinguish cis/trans isomers using cyclohexane ring proton splitting patterns (e.g., trans isomers show simpler splitting due to symmetry) .
  • HPLC : Resolve isomers using a C18 column with acetonitrile/water mobile phase .
    Purity (>99%) is verified via titration (e.g., dibutylamine back-titration for free NCO content) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and ABEK respirators due to acute toxicity (H330, H314) and sensitization risks (H334) .
  • Ventilation : Use fume hoods to limit vapor exposure (vapor pressure = 0.4 mmHg at 98°C) .
  • Storage : Store under argon at 2–8°C to prevent moisture-induced polymerization .

Advanced Research Questions

Q. How do cis/trans isomer ratios impact the mechanical properties of polyurethanes derived from this compound?

The trans-isomer enhances polymer crystallinity and tensile strength due to its linear geometry, while cis-isomers introduce chain flexibility, improving impact resistance . Studies show a 60:40 (trans:cis) ratio optimizes elastomer toughness (Table 1).

Q. Table 1: Mechanical Properties vs. Isomer Ratios

Isomer Ratio (trans:cis)Tensile Strength (MPa)Elongation at Break (%)
80:2035.2120
60:4028.5210
40:6022.1290
Data adapted from polyurethane studies .

Q. What analytical strategies resolve contradictions in thermal stability data for this compound?

Conflicting reports on decomposition temperatures (e.g., 113°C vs. 294°C) arise from differing methodologies:

  • TGA : Bulk decomposition occurs at ~294°C in inert atmospheres .
  • Flash Point : Ignition risk at 113°C under open-air conditions .
    Recommend using controlled atmosphere TGA coupled with evolved gas analysis (EGA) to distinguish thermal degradation pathways (e.g., CO/CO₂ release) .

Q. How can researchers mitigate challenges in isolating pure isomers for structure-property studies?

  • Chromatography : Use preparative HPLC with chiral columns (e.g., cellulose triacetate) .
  • Crystallization : Fractional crystallization from hexane/ethyl acetate mixtures exploits solubility differences between isomers .
  • Kinetic Control : Adjust phosgenation rates to favor one isomer via temperature-modulated reaction kinetics .

Methodological Challenges

Q. What are the limitations of current toxicity data, and how should researchers address them?

No comprehensive toxicology studies exist for this compound . Prioritize:

  • In vitro assays : Evaluate respiratory sensitization using THP-1 cell models .
  • Ecotoxicology : Assess aquatic chronic toxicity (H413) via Daphnia magna bioassays .

Q. How does moisture contamination affect experimental reproducibility in polyurethane synthesis?

Trace H₂O reacts with NCO groups, forming ureas and reducing crosslinking efficiency. Mitigation strategies include:

  • Solvent drying : Use molecular sieves (3Å) for THF or DMF .
  • In-situ monitoring : Track NCO content via FT-IR during reactions .

Emerging Research Directions

Q. Can computational modeling predict isomer-specific reactivity in polymerization?

DFT studies (B3LYP/6-31G**) reveal trans-isomers exhibit lower activation energies for urethane formation due to favorable orbital alignment . Molecular dynamics simulations further correlate steric effects with chain propagation rates .

Q. What role does this compound play in sustainable polymer chemistry?

As a cycloaliphatic diisocyanate, it enables UV-stable, low-VOC polyurethanes for coatings and adhesives, replacing aromatic analogs (e.g., TDI) . Lifecycle assessments highlight reduced ecotoxicity vs. MDI-based systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(isocyanatomethyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(isocyanatomethyl)cyclohexane

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